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molecular formula C8H9ClO B1355428 (3-Chloro-5-methylphenyl)methanol CAS No. 116069-80-8

(3-Chloro-5-methylphenyl)methanol

Cat. No. B1355428
M. Wt: 156.61 g/mol
InChI Key: AMISYWXDRZVKBF-UHFFFAOYSA-N
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Patent
US09409895B2

Procedure details

To a stirred solution/suspension of 3-chloro-5-methylbenzoic acid (800 mg, 4.69 mmol) in THF (5 ml) at 0° C. under nitrogen was added dropwise borane tetrahydrofuran complex (1 M in THF, 23.45 ml, 23.45 mmol) over 30 mins maintaining the temperature around 0° C. The reaction mixture was then allowed to warm to RT over 20 hrs. On cooling in an ice/water bath the reaction mixture was quenched dropwise with water and after a few minutes the THF was removed under reduced pressure. Water was added to the residue and on cooling a few drops of 1M HCl were added until effervescence ceased. The mixture was diluted with water and extracted into EtOAc, the organic portion dried over MgSO4, filtered and concentrated under reduced pressure. Purification was carried out by chromatography on silica using 0-50% EtOAc in hexanes as eluent and azeotroping with toluene to afford the title product.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
23.45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5](O)=[O:6].O1CCCC1.B>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:8]=[C:9]([CH3:11])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
23.45 mL
Type
reactant
Smiles
O1CCCC1.B

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT over 20 hrs
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling in an ice/water bath the reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched dropwise with water and after a few minutes the THF
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
on cooling a few drops of 1M HCl
ADDITION
Type
ADDITION
Details
were added until effervescence
ADDITION
Type
ADDITION
Details
The mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic portion dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
azeotroping with toluene

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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